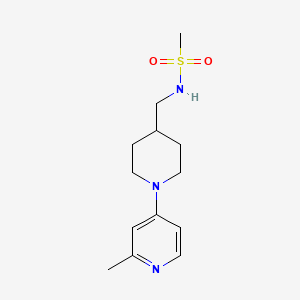![molecular formula C12H12F2N2O2S2 B2760970 N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide CAS No. 1797345-17-5](/img/structure/B2760970.png)
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide, also known as Difluorothiophene, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
作用机制
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene exerts its pharmacological effects by inhibiting the activity of specific enzymes. For instance, it inhibits the activity of fatty acid amide hydrolase, which is responsible for the degradation of endocannabinoids, leading to an increase in the levels of endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain sensation, inflammation, and mood regulation. Therefore, the inhibition of fatty acid amide hydrolase by N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene results in analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been found to exhibit several biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of chronic pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been found to improve memory formation and retrieval in animal models of memory impairment.
实验室实验的优点和局限性
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has some limitations for lab experiments. It has a relatively short half-life, making it challenging to study its long-term effects. Moreover, it exhibits some off-target effects, which may complicate the interpretation of the results.
未来方向
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has several potential future directions. It can be further explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Moreover, it can be used as a tool for studying the role of specific enzymes in various physiological processes. Furthermore, its chemical structure can be modified to improve its pharmacological properties, such as its half-life and selectivity. Finally, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene can be used as a starting point for the development of new chemical entities with improved pharmacological properties and therapeutic potential.
Conclusion:
In conclusion, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. Moreover, it has been explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. However, further studies are needed to fully understand its pharmacological properties and potential applications.
合成方法
The synthesis of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene involves the reaction of 3-(difluoromethylthio)-2-propyn-1-ol with 2-amino-4-cyanooxazole in the presence of a base. The resulting compound is then subjected to an acid-catalyzed cyclization to form N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene. The synthesis method of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene is relatively simple and can be scaled up for large-scale production.
科学研究应用
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against several enzymes, including fatty acid amide hydrolase, monoacylglycerol lipase, and phosphodiesterase. These enzymes play crucial roles in various physiological processes, including pain sensation, inflammation, and memory formation. Therefore, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(difluoromethylsulfanyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S2/c13-11(14)20-8-1-6-19-9(8)10(17)16-12(7-15)2-4-18-5-3-12/h1,6,11H,2-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNQHGUXPIUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(C=CS2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

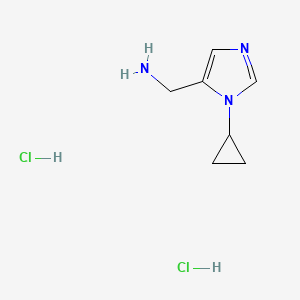
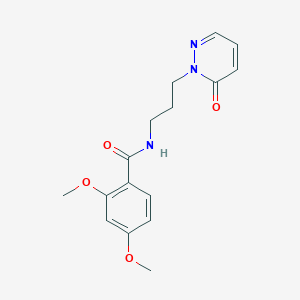

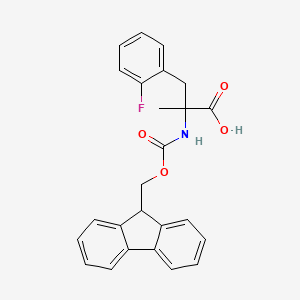
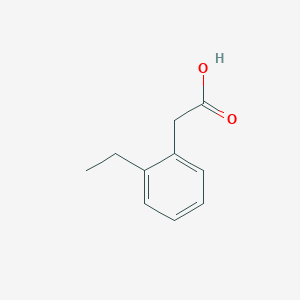

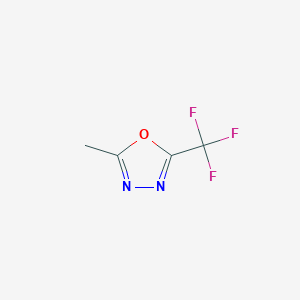

![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)
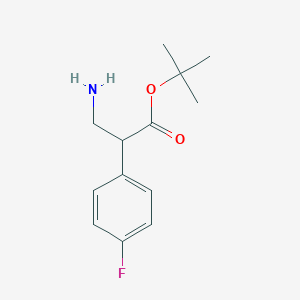
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)

